
N-Isopropyl-4-(piperidin-3-ylmethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isopropyl-4-(piperidin-3-ylmethoxy)benzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzamide core substituted with an isopropyl group and a piperidin-3-ylmethoxy moiety, making it a molecule of interest in various fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-4-(piperidin-3-ylmethoxy)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step often involves the acylation of aniline derivatives to form the benzamide core.
Introduction of the Piperidin-3-ylmethoxy Group: This step involves the nucleophilic substitution reaction where a piperidine derivative is reacted with a suitable leaving group on the benzamide core.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzamide core, potentially converting it to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: Amines derived from the benzamide core.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Isopropyl-4-(piperidin-3-ylmethoxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Isopropyl-4-(piperidin-3-ylmethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzamide core are crucial for binding to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
- N-Isopropyl-4-(piperidin-4-ylmethoxy)benzamide
- N-Isopropyl-4-(piperidin-2-ylmethoxy)benzamide
- N-Isopropyl-4-(morpholin-3-ylmethoxy)benzamide
Uniqueness: N-Isopropyl-4-(piperidin-3-ylmethoxy)benzamide is unique due to the specific positioning of the piperidine ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
4-(piperidin-3-ylmethoxy)-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C16H24N2O2/c1-12(2)18-16(19)14-5-7-15(8-6-14)20-11-13-4-3-9-17-10-13/h5-8,12-13,17H,3-4,9-11H2,1-2H3,(H,18,19) |
InChI Key |
SBHFRHIYDACMAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)OCC2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


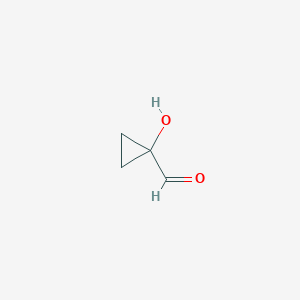

![3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B12831490.png)
![2,6,8-Tribromoimidazo[1,2-a]pyridine](/img/structure/B12831493.png)
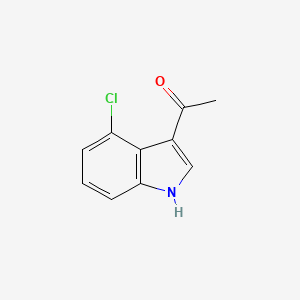
![4-(2-Butyloctyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B12831501.png)
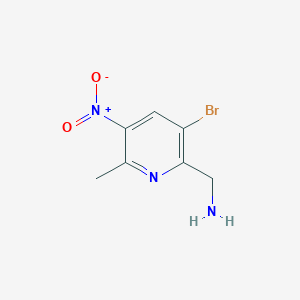
![(6R,7R)-7-[[(2Z)-2-(2-aminothiazol-4-yl)-2-(2-hydroxy-1,1-dimethyl-2-oxo-ethoxy)imino-acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12831519.png)
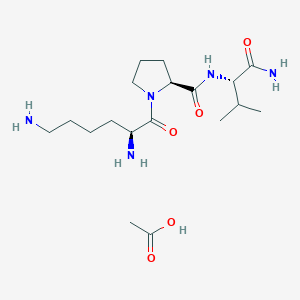

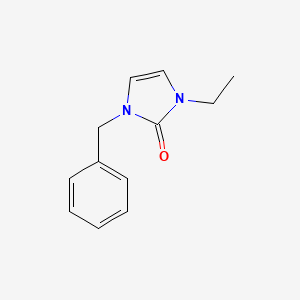
![3-(3-aminopropanoyl)-1-[(E)-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]imidazolidine-2,4-dione;hydrochloride](/img/structure/B12831554.png)

![2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)propanenitrile](/img/structure/B12831557.png)
